
1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas.
Synthesis Analysis
While the specific synthesis of 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving the condensation of amines with carboxylic acids or their derivatives, followed by cyclization with appropriate diketones. For example, the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involved cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The crystal structure helps in understanding the molecular conformation and the intermolecular interactions that stabilize the structure. For instance, the related compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed using single-crystal X-ray diffraction, revealing its triclinic crystal system and hydrogen bond interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, due to the presence of reactive functional groups. The reactivity can be influenced by the substituents on the phenyl rings and the pyrazole moiety. For example, the presence of a fluorine atom can affect the electron density and reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which suggested that the fluorine atom plays a crucial role in binding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of electron-withdrawing groups like fluorine can increase the compound's acidity and affect its solubility in various solvents. The infrared spectrum and optical properties of these compounds can also provide insights into their chemical behavior, as demonstrated by the study of vibrational frequencies and molecular docking of a related compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
A novel series of analogues related to 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide was synthesized and evaluated for their cytotoxic effects against breast cancer cell lines MCF-7 and MBA-MD-231. One compound, in particular, showed promising cytotoxicity with GI50 values <0.1 and 45.8 μM against the cancer cell lines, respectively. The structure-activity relationships (SAR) of these compounds were studied, highlighting the potential of this chemical structure in anticancer drug development (Ahsan et al., 2018).
Structural Characterization and Crystallography
Two pyrazoline derivatives closely related to the compound of interest were synthesized and their structures were characterized through single crystal X-ray diffraction. The study provided detailed insight into the molecular geometry and intermolecular interactions, contributing to the understanding of how structural variations might impact the biological activity of these compounds (Jasinski et al., 2012).
Synthesis of Fluorinated Pyrazoles for Medicinal Chemistry
Fluorinated pyrazoles with additional functional groups, such as those found in 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide, are of significant interest as building blocks in medicinal chemistry. A synthetic strategy was developed for new 3-amino-4-fluoropyrazoles, demonstrating the utility of these compounds in the synthesis of more complex molecules for potential therapeutic applications (Surmont et al., 2011).
Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives
A series of pyrazole-sulfonamide derivatives, including structures similar to 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, highlighting the potential of this chemical scaffold in anticancer therapy (Mert et al., 2014).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets resulting in various biological activities . For instance, some compounds have been found to inhibit certain enzymes or modulate receptor activity, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies often focus on factors such as solubility, metabolic stability, and bioavailability, which can significantly impact a compound’s therapeutic potential.
Result of Action
Related compounds have been shown to have various biological activities, suggesting that this compound may also produce diverse molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-phenyl-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-2-12-25-17-13-23(16-10-8-14(20)9-11-16)22-18(17)19(24)21-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSSGMCGVHDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)
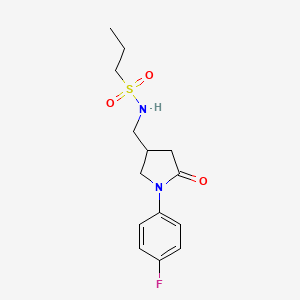
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)
![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)
![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)
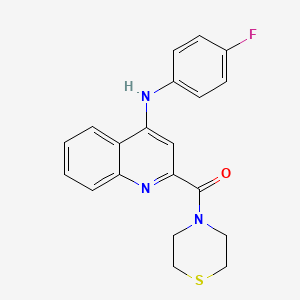
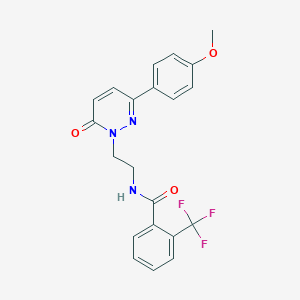
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
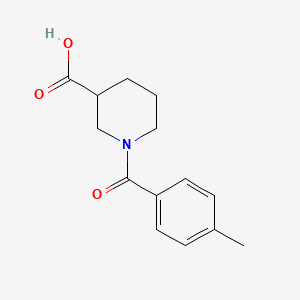
![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)
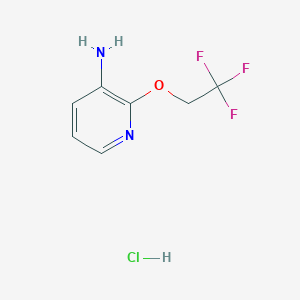
![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)